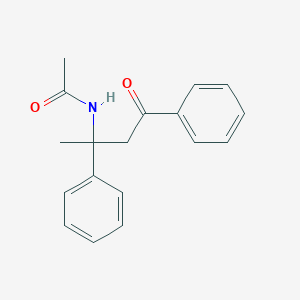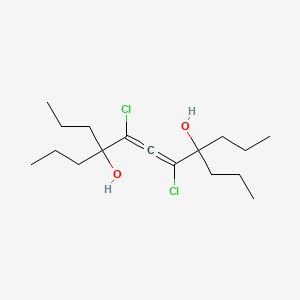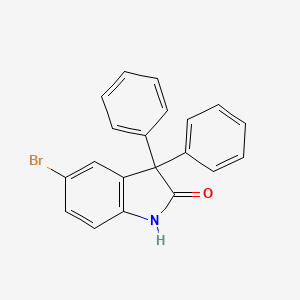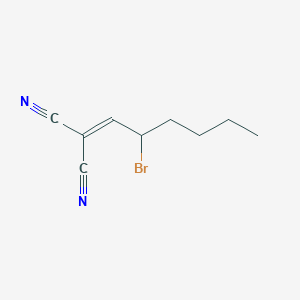
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes two sulfonic acid groups and two carboxylic acid groups attached to an anthracene backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by sulfonation and carboxylation reactions. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and sulfonating agents like sulfuric acid or chlorosulfonic acid. The carboxylation step may involve the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using crystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, chlorosulfonic acid, carbon dioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Employed in staining techniques for microscopy, particularly in the visualization of cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism by which 9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. This property is exploited in photodynamic therapy, where the compound is activated by light to produce ROS that selectively target cancer cells. The sulfonic and carboxylic acid groups enhance the compound’s solubility and facilitate its interaction with biological targets.
相似化合物的比较
Similar Compounds
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Known for its use as a biological stain (alizarin red S).
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Utilized in bioorthogonal reactions for labeling biomolecules.
4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue of the osteoarthritis drug rhein.
Uniqueness
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which impart distinct solubility and reactivity properties. This combination of functional groups makes it particularly versatile for various applications in chemistry, biology, and medicine.
属性
CAS 编号 |
63346-60-1 |
|---|---|
分子式 |
C16H8O12S2 |
分子量 |
456.4 g/mol |
IUPAC 名称 |
9,10-dioxo-2,4-disulfoanthracene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H8O12S2/c17-11-5-3-1-2-4-6(5)12(18)8-7(11)9(15(19)20)14(30(26,27)28)10(16(21)22)13(8)29(23,24)25/h1-4H,(H,19,20)(H,21,22)(H,23,24,25)(H,26,27,28) |
InChI 键 |
WANWQTOOTOBJEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)O)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


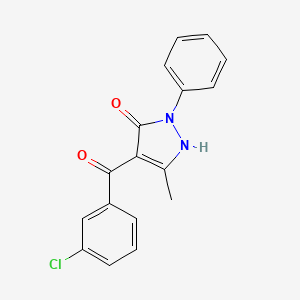
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
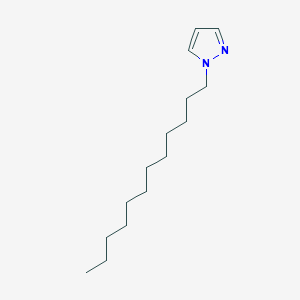
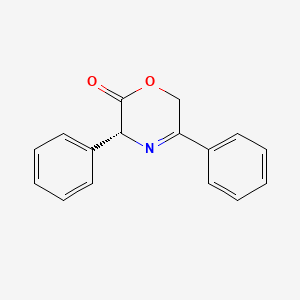
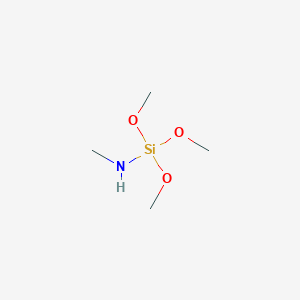
![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
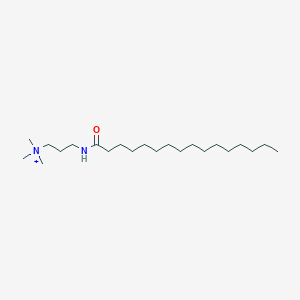
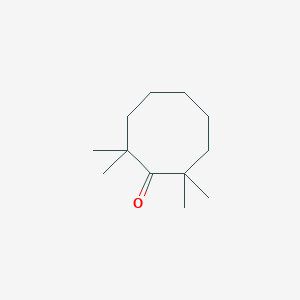
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
